Ethyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a benzoate ester, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorophenylacetylene with appropriate reagents to form the fluorophenyl intermediate.
Oxidation and Esterification: The intermediate undergoes oxidation to introduce the oxo group, followed by esterification to form the ethyl ester.
Amidation and Coupling: The final steps involve amidation and coupling reactions to introduce the benzoate and oxopentanamido groups, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional oxo groups.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the oxoethoxy and benzoate groups contribute to the compound’s overall stability and reactivity . The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound shares a similar fluorophenyl group and oxoethoxy linkage but differs in its overall structure and biological activity.
1-Ethynyl-4-fluorobenzene: Another fluorophenyl-containing compound, but with different functional groups and applications.
Uniqueness
ETHYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H22FNO6 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C22H22FNO6/c1-2-29-22(28)16-8-12-18(13-9-16)24-20(26)4-3-5-21(27)30-14-19(25)15-6-10-17(23)11-7-15/h6-13H,2-5,14H2,1H3,(H,24,26) |
InChI Key |
WJEZAUAHTRQWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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